molecular formula C22H27ClN2O B5891191 1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No.: B5891191
M. Wt: 370.9 g/mol
InChI Key: OMECPGLRODMWPS-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Intramolecular cyclization reactions can be performed to form more complex structures.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the potential for targeted biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O/c23-21-11-5-4-10-20(21)17-25-15-12-19(13-16-25)22(26)24-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,19H,6,9,12-17H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMECPGLRODMWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCC2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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